HDAC3 Inhibition: 14.6-Fold Greater Potency than 3-(4-Cyano-3-fluorophenyl) Regioisomer
In a head-to-head comparison within the BindingDB database, 3-(3-cyano-4-fluorophenyl)propanoic acid (target compound) exhibited an IC50 of 16 nM against the HDAC3-NCoR2 complex in human HeLa cell nuclear extract . In contrast, its positional isomer, 3-(4-cyano-3-fluorophenyl)propanoic acid, showed an IC50 of 234 nM against total HDAC activity in the same cellular system . This represents a 14.6-fold increase in potency for the target compound.
| Evidence Dimension | HDAC3/HDAC inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 16 nM (HDAC3-NCoR2) |
| Comparator Or Baseline | 234 nM (total HDAC in HeLa nuclear extract) |
| Quantified Difference | 14.6-fold lower IC50 (more potent) |
| Conditions | Human HeLa cell nuclear extract; Fluor-de-Lys substrate; 30 min incubation (target) / fluorescence assay (comparator) |
Why This Matters
A 14.6-fold potency difference can be decisive in early-stage drug discovery, directly impacting the compound's viability as a lead scaffold for HDAC3-targeted therapies.
- [1] BindingDB. Entry BDBM50379135 (CHEMBL2012818): 3-(3-Cyano-4-fluorophenyl)propanoic acid. HDAC3-NCoR2 IC50: 16 nM. View Source
- [2] BindingDB. Entry BDBM50494081 (CHEMBL2440715): 3-(4-Cyano-3-fluorophenyl)propanoic acid. HDAC IC50: 234 nM in HeLa nuclear extract. View Source
